molecular formula C7H14O3 B1610042 (R)-Ethyl 3-hydroxypentanoate CAS No. 73143-60-9

(R)-Ethyl 3-hydroxypentanoate

Cat. No.: B1610042
CAS No.: 73143-60-9
M. Wt: 146.18 g/mol
InChI Key: YESYELHMPYCIAQ-ZCFIWIBFSA-N
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Description

®-Ethyl 3-hydroxypentanoate is an organic compound that belongs to the class of hydroxy esters. It is characterized by the presence of a hydroxyl group (-OH) and an ester functional group (-COOEt) attached to a pentanoic acid backbone. This compound is optically active and exists in the R-configuration, making it a chiral molecule. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

®-Ethyl 3-hydroxypentanoate can be synthesized through several methods. One common approach involves the esterification of ®-3-hydroxypentanoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .

Another method involves the reduction of ethyl 3-oxopentanoate using a chiral reducing agent to obtain the desired ®-enantiomer. This method requires careful control of reaction conditions to ensure high enantioselectivity .

Industrial Production Methods

In industrial settings, ®-Ethyl 3-hydroxypentanoate can be produced through biocatalytic processes using genetically engineered microorganisms. These microorganisms are capable of converting renewable feedstocks, such as glucose or ethanol, into the desired product through fermentation. This method is environmentally friendly and offers a sustainable alternative to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

®-Ethyl 3-hydroxypentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ®-Ethyl 3-hydroxypentanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as esterases and dehydrogenases, leading to the formation of various metabolites. These metabolites can participate in further biochemical reactions, influencing cellular processes and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-Ethyl 3-hydroxypentanoate: The enantiomer of ®-Ethyl 3-hydroxypentanoate, differing in its optical configuration.

    Ethyl 3-hydroxybutanoate: A similar hydroxy ester with a shorter carbon chain.

    Ethyl 3-hydroxyhexanoate: A similar hydroxy ester with a longer carbon chain.

Uniqueness

®-Ethyl 3-hydroxypentanoate is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its R-configuration makes it particularly valuable in asymmetric synthesis and chiral resolution processes. Additionally, its intermediate chain length provides a balance between hydrophobicity and hydrophilicity, making it versatile for various applications.

Properties

IUPAC Name

ethyl (3R)-3-hydroxypentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-3-6(8)5-7(9)10-4-2/h6,8H,3-5H2,1-2H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESYELHMPYCIAQ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445945
Record name (R)-Ethyl 3-hydroxypentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73143-60-9
Record name (R)-Ethyl 3-hydroxypentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The mixture of 1.9 g of ethyl R-(+)-3-butyryloxypentanate, 16 ml of 1,2-dichloroethane, 16 ml of ethanol and 0.3 ml of sulfuric acid was refluxed for 40 hours, water and ethyl acetate was added and the mixture was stirred. The separated organic layer was washed with a saturated aqueous solution of sodium bicarbonate and then with water, and dried on anhydrous magnesium sulfate. The solvent was distilled away, and 1.0 g crude product was obtained. The crude product was chromatographically purified, and 0.63 g of ethyl R-(-)-3-hydroxypentanate. [α]D24 =-29.7° (C=0.90, CHCl3). As described above, the optical purity of the obtained compound was tested by using Eu(hfc)3 as a shift agent. It was 88% ee. Moreover, the formulation of the above compounds was supported well by their NMR charts.
[Compound]
Name
ethyl R-(+)-3-butyryloxypentanate
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
16 mL
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reactant
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16 mL
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reactant
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0.3 mL
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reactant
Reaction Step One
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Ethyl 3-hydroxyvalerate was prepared following the procedure as described in step 1) of Preparation Example 2, except for that ethyl propionylacetate was used to replace for ethyl acetoacetate. Yield 50%.
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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